![molecular formula C13H14N2O4S B4629716 N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4629716.png)

N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide

Vue d'ensemble

Description

Synthesis Analysis

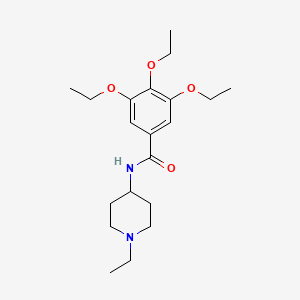

The synthesis of N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide and structurally related compounds typically involves condensation reactions between appropriate hydrazides and aldehydes or ketones. A study by Alotaibi et al. (2018) details the acid-catalyzed reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux conditions, yielding a compound with an 88% yield, demonstrating a method that might be analogous to the synthesis of the compound (Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structure of related sulfonohydrazide compounds has been extensively analyzed through techniques such as X-ray diffraction, revealing insights into their crystalline structure and molecular geometry. For instance, Yathirajan et al. (2007) described the crystal structure of a similar Schiff base synthesized from 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde, highlighting the planar configuration and stabilizing hydrogen bonds (Yathirajan et al., 2007).

Chemical Reactions and Properties

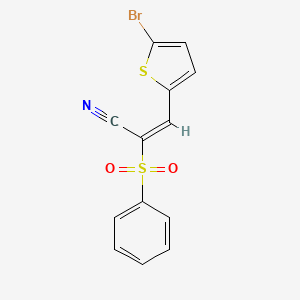

Sulfonohydrazide compounds participate in various chemical reactions, including those that lead to the formation of co-crystalline structures or exhibit notable thermal stability and nonlinear optical (NLO) behavior. Bharty et al. (2015) synthesized and characterized two new compounds, demonstrating their thermal stability and enhanced NLO properties, indicative of the potential reactivity and functional applications of these materials (Bharty et al., 2015).

Physical Properties Analysis

The physical properties of N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide derivatives, such as solubility, melting point, and crystal structure, can be inferred from similar compounds. For example, the study by تحریری et al. (2018) on the crystal structure of a sulfonamide-Schiff base compound offers insights into its crystallization in the monoclinic system and the formation of medium-strong hydrogen bonds, which are crucial for understanding the physical properties of these compounds (تحریری et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, potential for forming co-crystalline structures, and interactions within the crystal lattice, are essential for comprehensively understanding these compounds. The research by Liu and Gao (2012) on 2-(4-Methoxyphenoxy)acetohydrazide, while not the exact compound, provides valuable insights into the hydrogen bonding and electronic delocalization that might be expected in N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide (Liu & Gao, 2012).

Applications De Recherche Scientifique

Biological Activities and DNA Interaction

Schiff base compounds, including sulfonohydrazide derivatives, have been synthesized and characterized, showing significant biological activities. These activities encompass antibacterial, antifungal, antioxidant, and cytotoxic properties. Additionally, some compounds demonstrate interaction with Salmon sperm DNA, suggesting a binding propensity through an intercalation mode. This highlights the potential of related compounds in drug discovery and molecular biology research (Sirajuddin et al., 2013).

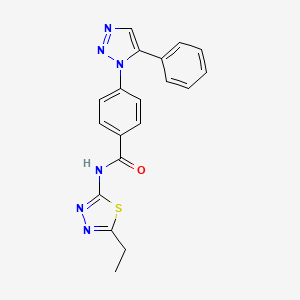

Antimicrobial and Enzyme Inhibitory Activities

The synthesis of 1,2,4-triazole-3-mercaptoacetic acid derivatives, including compounds with the 2-furyl group, has shown notable in vitro antibacterial and antifungal activities. These compounds have been evaluated against various bacterial and fungal strains, with some exhibiting significant inhibitory effects. This indicates the potential application of related compounds in developing new antimicrobial agents (Ulusoy et al., 2001).

Chemical Synthesis and Catalytic Applications

The study of reactions involving chromium carbene complexes with acetylenes, producing furan and phenol derivatives, provides insights into the mechanistic aspects of furan formation. This underscores the utility of related compounds in synthetic chemistry, particularly in constructing new aromatic nuclei (McCallum et al., 1988).

Therapeutic Potential and Alzheimer's Disease

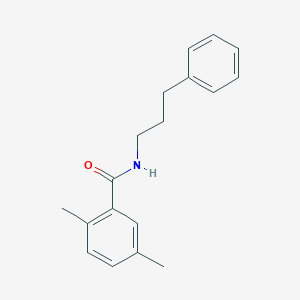

Research on multifunctional amides, including those related to the compound of interest, shows moderate enzyme inhibitory potentials and mild cytotoxicity. This suggests their application in therapeutic agent development, especially targeting Alzheimer's disease. The study demonstrates the significance of enzyme inhibition activity and molecular docking insights in drug development processes (Hassan et al., 2018).

Propriétés

IUPAC Name |

N-[(Z)-1-(furan-2-yl)ethylideneamino]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-10(13-4-3-9-19-13)14-15-20(16,17)12-7-5-11(18-2)6-8-12/h3-9,15H,1-2H3/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLZYPOYVSFLGO-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNS(=O)(=O)C1=CC=C(C=C1)OC)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)OC)/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49826018 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-[(1Z)-1-(furan-2-yl)ethylidene]-4-methoxybenzenesulfonohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4629645.png)

![N-[2-(4-morpholinyl)-4-nitrophenyl]acetamide](/img/structure/B4629651.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4629685.png)

![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4629703.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4629711.png)

![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4629729.png)

![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629736.png)